Ethyl 5-bromovalerate

Catalog No.
S662720
CAS No.
14660-52-7
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromovalerate

CAS Number

14660-52-7

Product Name

Ethyl 5-bromovalerate

IUPAC Name

ethyl 5-bromopentanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

AFRWBGJRWRHQOV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCBr

Synonyms

5-Bromo-valeric Acid Ethyl Ester; 5-Bromopentanoate Ethyl Ester; 5-Bromopentanoic Acid Ethyl Ester; Ethyl 5-bromopentanoate; Ethyl 5-bromovalerate; Ethyl δ-bromovalerate; NSC 310169

Canonical SMILES

CCOC(=O)CCCCBr

Synthesis of Amino Acids:

  • Ethyl 5-bromovalerate plays a role in the preparation of specific amino acids. Research has shown its utility in synthesizing S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine. These amino acids are not commonly found in nature but can be valuable tools for studying protein structure and function.

Synthesis of Azide Precursors:

  • Another application of Ethyl 5-bromovalerate involves the synthesis of ethyl 5-azidovalerate []. Azide groups are essential functional groups in organic chemistry and can be used for further transformations to create various complex molecules. Ethyl 5-azidovalerate serves as a starting material for these syntheses.

Ethyl 5-bromovalerate is an ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is characterized by a linear structure that includes a bromine atom attached to the fifth carbon of a valeric acid chain. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 227 °C and a flash point of 104 °C . The compound is identified by its CAS number 14660-52-7 and is utilized in various chemical syntheses.

Ethyl 5-bromovalerate is likely to exhibit some of the following hazards:

  • Skin and eye irritant: The ester functionality and bromine atom can potentially irritate skin and eyes upon contact [].
  • Harmful if swallowed: Due to its organic nature, ingestion can be harmful [].
  • Moderate fire hazard: The presence of organic components makes it flammable, requiring caution during handling [].
, primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Esterification: It can react with acids to form more complex esters.
  • Reduction Reactions: The compound can be reduced to yield alcohols or other functional groups .

Ethyl 5-bromovalerate has demonstrated biological activity, particularly in the context of synthetic biology and medicinal chemistry. It has been used in the synthesis of biologically active molecules, including antibodies. Studies indicate that it may possess inhibitory effects on certain biological pathways, although specific mechanisms are still under investigation .

Several methods exist for synthesizing Ethyl 5-bromovalerate:

  • Bromination of Valeric Acid: Valeric acid can be brominated using bromine in an appropriate solvent to yield Ethyl 5-bromovalerate.
  • Esterification Reaction: This involves reacting 5-bromovaleric acid with ethanol in the presence of an acid catalyst.
  • Nucleophilic Substitution: Starting from other brominated compounds or derivatives can also lead to its synthesis through nucleophilic substitution reactions .

Ethyl 5-bromovalerate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects.
  • Research: Used in studies related to enzyme inhibition and other biological activities .

Research on Ethyl 5-bromovalerate has shown that it interacts with several biological targets. Interaction studies often focus on its role as a precursor in synthesizing compounds that modulate enzymatic activity. These studies are crucial for understanding how Ethyl 5-bromovalerate can influence biochemical pathways and its potential therapeutic applications .

Ethyl 5-bromovalerate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl valerateC₆H₁₂O₂Lacks bromine; simpler ester structure
Butyl 4-bromobutyrateC₈H₁₅BrO₂Bromine at a different position; larger alkyl group
Propyl 3-bromopropionateC₇H₁₅BrO₂Similar chain length but different branching

Uniqueness of Ethyl 5-Bromovalerate

Ethyl 5-bromovalerate is unique due to its specific position of the bromine atom on the valeric acid chain, which influences its reactivity and biological properties. This positioning allows it to participate in specific

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14660-52-7

Wikipedia

Ethyl 5-bromovalerate

Dates

Modify: 2023-08-15

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